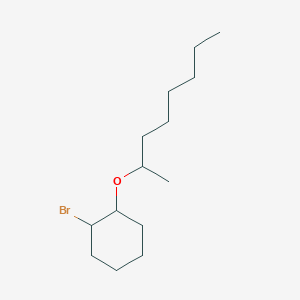
1-Bromo-2-(octan-2-yloxy)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(octan-2-yloxy)cyclohexane is an organic compound with the molecular formula C14H27BrO It is a derivative of cyclohexane, where a bromine atom and an octan-2-yloxy group are substituted at the 1 and 2 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(octan-2-yloxy)cyclohexane typically involves the bromination of 2-(octan-2-yloxy)cyclohexane. The reaction can be carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1-Bromo-2-(octan-2-yloxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 2-(octan-2-yloxy)cyclohexanol or other substituted cyclohexanes.
Elimination: Formation of cyclohexenes.
Oxidation: Formation of cyclohexanones or cyclohexanols.
Reduction: Formation of cyclohexanes with reduced functional groups.
科学的研究の応用
1-Bromo-2-(octan-2-yloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-2-(octan-2-yloxy)cyclohexane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism.
類似化合物との比較
Similar Compounds
- 1-Bromo-2-(octan-2-yloxy)cyclopentane
- 1-Bromo-2-(octan-2-yloxy)cycloheptane
- 1-Bromo-2-(octan-2-yloxy)cyclooctane
Uniqueness
1-Bromo-2-(octan-2-yloxy)cyclohexane is unique due to its specific substitution pattern and the presence of both a bromine atom and an octan-2-yloxy group. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C14H27BrO |
|---|---|
分子量 |
291.27 g/mol |
IUPAC名 |
1-bromo-2-octan-2-yloxycyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-3-4-5-6-9-12(2)16-14-11-8-7-10-13(14)15/h12-14H,3-11H2,1-2H3 |
InChIキー |
PUGCSVBBUFPFFW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)OC1CCCCC1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



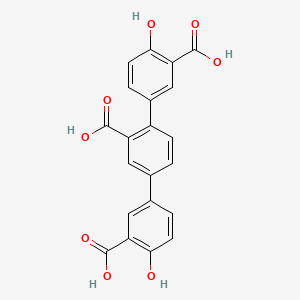
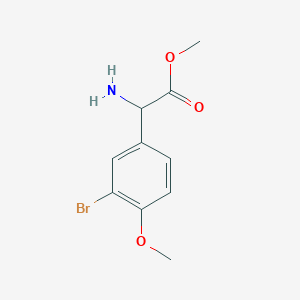

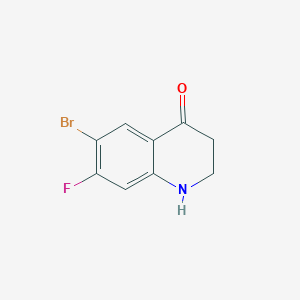
![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride](/img/structure/B13642833.png)

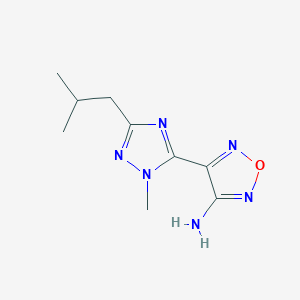
![{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13642846.png)


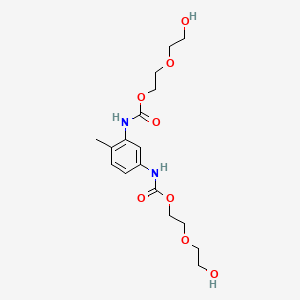
![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B13642873.png)

